molecular formula C11H14FNO2 B13056160 Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl

Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl

Cat. No.: B13056160
M. Wt: 211.23 g/mol
InChI Key: LMRKYNWOLZMJPG-JTQLQIEISA-N
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Description

Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound belonging to the class of substituted cathinones.

Preparation Methods

The synthesis of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 4-fluoro-3-methylbenzaldehyde and methylamine as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .

Comparison with Similar Compounds

Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is similar to other substituted cathinones, such as:

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

LMRKYNWOLZMJPG-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)F

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F

Origin of Product

United States

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